1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine
CAS No.:
Cat. No.: VC13157836
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.40 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H22N2O2S |
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Molecular Weight | 282.40 g/mol |
IUPAC Name | 1-benzylsulfonyl-4-propan-2-ylpiperazine |
Standard InChI | InChI=1S/C14H22N2O2S/c1-13(2)15-8-10-16(11-9-15)19(17,18)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Standard InChI Key | HCANCXYZLJHIMQ-UHFFFAOYSA-N |
SMILES | CC(C)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Canonical SMILES | CC(C)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Introduction
Structural Analysis and Molecular Characteristics
Core Architecture
The piperazine ring in 1-(benzylsulfonyl)-4-(propan-2-yl)piperazine serves as a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. The 1-position is functionalized with a benzylsulfonyl group (–SO₂–CH₂–C₆H₅), while the 4-position bears an isopropyl substituent (–CH(CH₃)₂). This configuration introduces both electron-withdrawing (sulfonyl) and hydrophobic (isopropyl) effects, modulating the compound’s solubility and reactivity .
Electronic Effects
The benzylsulfonyl group is strongly electron-withdrawing due to the sulfonyl moiety’s resonance stabilization, which polarizes the adjacent nitrogen atom. This polarization enhances hydrogen-bonding capacity and may influence binding interactions in biological systems . In contrast, the isopropyl group contributes steric bulk and lipophilicity, potentially improving membrane permeability .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as C₁₄H₂₁N₃O₂S, with a molecular weight of 295.4 g/mol.
Property | Value |
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Molecular Formula | C₁₄H₂₁N₃O₂S |
Molecular Weight | 295.4 g/mol |
Key Functional Groups | Sulfonyl, Piperazine |
Synthetic Pathways and Methodological Considerations
General Piperazine Functionalization
Piperazine derivatives are typically synthesized via nucleophilic substitution or reductive amination. The patent US6603003B2 outlines a methodology for preparing substituted piperazines through:
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Condensation Reactions: Reacting esters with ethylenediamine derivatives to form 3,4-dehydropiperazine-2-one intermediates.
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Reduction: Using agents like lithium aluminum hydride (LiAlH₄) to reduce intermediates to piperazines .
Targeted Synthesis of 1-(Benzylsulfonyl)-4-(propan-2-yl)piperazine
A plausible route involves:
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Sulfonylation of Piperazine: Treating piperazine with benzylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzylsulfonyl group.
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Alkylation at N-4: Reacting the monosubstituted piperazine with isopropyl bromide under basic conditions to install the isopropyl moiety .
Example Protocol (Hypothetical)
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Step 1:
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Dissolve piperazine (1.0 equiv) in dichloromethane.
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Add benzylsulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.
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Stir for 12 hours at room temperature.
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Isolate 1-(benzylsulfonyl)piperazine via filtration and recrystallization.
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Step 2:
Physicochemical Properties and Solubility
Predicted Properties
While experimental data for this specific compound are unavailable, analog-based inferences suggest:
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Melting Point: 120–160°C (similar to benzylsulfonyl piperazines ).
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LogP: ~2.5 (moderate lipophilicity due to isopropyl group).
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Solubility: Limited aqueous solubility (≤1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
Stability Considerations
The sulfonyl group enhances stability against oxidative degradation, while the piperazine ring may undergo hydrolysis under strongly acidic or basic conditions .
Applications and Future Directions
Drug Development
This compound’s balanced lipophilicity and hydrogen-bonding capacity make it a candidate for:
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Kinase Inhibitors: Targeting EGFR or VEGFR.
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Antimicrobial Agents: Addressing multidrug-resistant strains.
Chemical Probes
The benzylsulfonyl group’s polarity allows use in fluorescence polarization assays to study protein-ligand interactions.
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